![molecular formula C22H18F3N3O6 B2806204 1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1428355-43-4](/img/structure/B2806204.png)
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
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Description
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C22H18F3N3O6 and its molecular weight is 477.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Oxadiazole Derivatives : Research on compounds related to 1,2,4-oxadiazoles, such as the synthesis of new derivatives through various chemical reactions, demonstrates the interest in exploring the chemical space around oxadiazoles for potential scientific and therapeutic applications. For instance, Younis (2011) synthesized a series of new 2,5-disubstituted 1,3,4-oxadiazoles, showcasing the versatility of oxadiazoles as a scaffold for chemical modification and exploration of their potential biological activities (Younis, 2011).
Efficient Scale-Up Synthesis : Hou et al. (2016) reported on the efficient scale-up synthesis of BMS-520, highlighting the importance of oxadiazole derivatives in the development of new pharmaceutical agents. Their work emphasizes the regioselective cycloaddition and improved methods for 1,2,4-oxadiazole formation, underscoring the chemical intricacy and the potential therapeutic significance of these compounds (Hou et al., 2016).
Biological Activities and Potential Applications
Antimicrobial and Antifungal Activity : Research into oxadiazole derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. Fuloria et al. (2009) synthesized new oxadiazole derivatives and evaluated their biological activities, finding that certain derivatives exhibited maximum activity against strains such as S. aureus and P. aeruginosa, indicating the potential of oxadiazole derivatives in developing new antimicrobial agents (Fuloria et al., 2009).
Anticancer Activity : Additionally, oxadiazole derivatives have been investigated for their potential anticancer properties. Kaya et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and examined their cytotoxic activities against cancer cell lines, identifying compounds with considerable anticancer activity. This highlights the therapeutic potential of oxadiazole derivatives in oncology research (Kaya et al., 2016).
Electron Transport and Light-Emitting Diodes (OLEDs) : The synthesis and characterization of oxadiazole derivatives have also been explored for their potential application in organic electronics, such as in the development of efficient organic light-emitting diodes (OLEDs). Jin et al. (2014) developed heteroleptic iridium(III) complexes with oxadiazole ligands, demonstrating their utility in OLEDs with low efficiency roll-off, indicating the versatility of oxadiazole derivatives beyond pharmaceutical applications (Jin et al., 2014).
properties
IUPAC Name |
oxalic acid;1-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2.C2H2O4/c21-20(22,23)16-8-4-7-14(9-16)18-24-19(28-25-18)15-10-26(11-15)12-17(27)13-5-2-1-3-6-13;3-1(4)2(5)6/h1-9,15H,10-12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAKVQXEXGUCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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